molecular formula C19H11NS B073760 Benzo[f][1]benzothieno[3,2-b]quinoline CAS No. 1491-10-7

Benzo[f][1]benzothieno[3,2-b]quinoline

Cat. No. B073760
CAS RN: 1491-10-7
M. Wt: 285.4 g/mol
InChI Key: VXAKDCGUCHZXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[f][1]benzothieno[3,2-b]quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of benzothiophene and quinoline, which are known to have various biological activities. Benzo[f][1]benzothieno[3,2-b]quinoline has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.

Mechanism Of Action

The mechanism of action of benzo[f][1]benzothieno[3,2-b]quinoline is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit DNA topoisomerase, which is involved in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in cell signaling and regulation.

Biochemical And Physiological Effects

Benzo[f][1]benzothieno[3,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

Benzo[f][1]benzothieno[3,2-b]quinoline has several advantages for lab experiments, including its broad-spectrum activity against various microorganisms and its potential as a fluorescent probe and photosensitizer. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential applications of benzo[f][1]benzothieno[3,2-b]quinoline in various fields of scientific research are vast, and several future directions have been proposed. These include the development of more efficient synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in the fields of nanotechnology and materials science.
In conclusion, benzo[f][1]benzothieno[3,2-b]quinoline is a promising compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated, and its potential as a therapeutic agent and a probe for various applications is still being explored.

Synthesis Methods

The synthesis of benzo[f][1]benzothieno[3,2-b]quinoline involves a multi-step process that includes the condensation of 2-aminobenzothiophene with an aldehyde or ketone, followed by cyclization and further functionalization. Various synthetic methods have been reported in the literature, including the use of metal catalysts, microwave irradiation, and solvent-free conditions.

Scientific Research Applications

Benzo[f][1]benzothieno[3,2-b]quinoline has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

1491-10-7

Product Name

Benzo[f][1]benzothieno[3,2-b]quinoline

Molecular Formula

C19H11NS

Molecular Weight

285.4 g/mol

IUPAC Name

10-thia-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene

InChI

InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H

InChI Key

VXAKDCGUCHZXLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54

Other CAS RN

1491-10-7

synonyms

Benzo[f][1]benzothieno[3,2-b]quinoline

Origin of Product

United States

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